4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Its interactions with various enzymes and proteins are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-chloro-3-trifluoromethylphenyl)benzenesulfonamide
Uniqueness
4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide is unique due to the specific combination of chloro and fluoro substituents on the benzene ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H10ClFN2O2S |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 |
InChI Key |
FYRFKWOBXWAUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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